
cortistatin A
概要
説明
コルチスタチンAは、2006年に海洋スポンジCorticium simplexから初めて単離されたステロイドアルカロイドです 。それは、強力な抗血管新生特性で知られており、これは新しい血管の形成を阻害できることを意味します。 この化合物は、さまざまな治療用途、特に癌および異常な血管成長を特徴とする他の疾患の治療において、大きな可能性を示しています .
準備方法
合成経路と反応条件: コルチスタチンAの合成は複雑で、複数のステップを伴います。 最初の全合成の1つは、バランとその同僚によって報告され、全体収率が0.012%から2%の範囲で、16〜30ステップを必要としました 。 合成には、D-グルコースからの高度に置換されたA環などの重要な構成要素の構築と、キラルプールとしてハジョス・パリッシュケトンを用いたDE環結合が含まれます .
工業生産方法: 合成経路の複雑さと低収率のため、コルチスタチンAの工業生産は困難です。 より単純で効率的な合成経路を設計するための努力がなされてきました。 たとえば、ステロイド骨格に基づいた、より簡単に調製できる単純な阻害剤を設計するためのキャンペーンが開始され、全体収率が33%の8ステップ合成が実現しました .
3. 化学反応解析
反応の種類: コルチスタチンAは、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: 1つの原子または原子のグループを別の原子またはグループで置き換えます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、コルチスタチンAの酸化は、その合成における重要な中間体であるコルチスタチノンを生成する可能性があります .
4. 科学研究への応用
コルチスタチンAは、幅広い科学研究への応用があります。
化学: 複雑な合成経路と反応機構を研究するためのモデル化合物として使用されます。
生物学: 血管新生の阻害における役割と、癌やその他の疾患の治療薬としての可能性について調査されています.
化学反応の分析
Types of Reactions: Cortistatin-A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cortistatin-A can lead to the formation of cortistatinone, a key intermediate in its synthesis .
科学的研究の応用
Cardiovascular Protection
Mechanisms of Action
Cortistatin A has been shown to exert protective effects against various cardiovascular diseases. Research indicates that it significantly reduces cardiomyocyte apoptosis in models of myocardial infarction by modulating apoptotic pathways. Specifically, it increases the expression of anti-apoptotic proteins such as Bcl-2 while decreasing pro-apoptotic proteins like Bax . Furthermore, it inhibits endoplasmic reticulum stress, which is crucial in the pathogenesis of heart diseases.
Case Studies
In a study involving a rat model of myocardial infarction, this compound treatment resulted in decreased inflammatory infiltration and improved cardiac function . Another investigation demonstrated that this compound could reduce the severity of abdominal aortic aneurysm by inhibiting inflammatory responses and matrix metalloproteinase activation .
Anti-Inflammatory Effects
Therapeutic Potential
this compound exhibits potent anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. It has been shown to reduce levels of inflammatory cytokines and chemokines in various experimental models, including sepsis and endotoxemia . The peptide’s ability to modulate immune responses positions it as a promising immunomodulatory agent.
Research Findings
In murine models of lethal endotoxemia, this compound administration significantly improved survival rates by decreasing systemic inflammatory responses . Additionally, it was effective in preventing septic shock-related histopathology by inhibiting the infiltration of inflammatory cells .
Neuroprotection
Mechanisms and Benefits
Recent studies have highlighted this compound's neuroprotective effects, particularly in models of neurodegeneration. It has been observed to attenuate dopaminergic neurodegeneration induced by neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is relevant for conditions such as Parkinson's disease .
Case Studies
In experimental settings, systemic administration of this compound preserved dopaminergic neurons and improved motor functions in treated mice compared to controls . This suggests potential applications for this compound in treating neurodegenerative diseases.
HIV Treatment
Innovative Approaches
this compound has been explored as part of a "block-and-lock" strategy for HIV treatment. Didehydro-cortistatin A (a derivative) has shown promise in suppressing HIV-1 rebound in humanized mouse models . This approach aims to maintain viral suppression without continuous antiretroviral therapy.
Research Insights
In studies involving humanized mice, didehydro-cortistatin A effectively suppressed HIV-1 replication and maintained low viral loads over extended periods. This positions it as a potential therapeutic avenue for achieving long-term control of HIV infection .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cardiovascular Protection | Reduces apoptosis; inhibits endoplasmic reticulum stress | Improved cardiac function; reduced myocardial injury |
Anti-Inflammatory Effects | Decreases cytokine production; modulates immune response | Enhanced survival in sepsis models |
Neuroprotection | Preserves dopaminergic neurons; improves motor functions | Attenuated neurodegeneration in Parkinson's models |
HIV Treatment | Suppresses viral replication; maintains low viral loads | Effective long-term control in humanized mice |
作用機序
コルチスタチンAは、主に遺伝子転写に関与するメディエーター複合体の一部であるサイクリン依存性キナーゼ8と19(CDK8およびCDK19)を阻害することによってその効果を発揮します 。 これらのキナーゼを阻害することによって、コルチスタチンAは癌細胞の増殖を阻害し、炎症を軽減することができます。 さらに、HIV感染細胞のTatタンパク質に結合し、ウイルス複製を抑制することが示されています .
6. 類似の化合物との比較
このファミリーの他のメンバーには、コルチスタチンJ、コルチスタチンK、コルチスタチンLが含まれます 。 これらの化合物は、共通の修飾されたステロイド骨格を共有しますが、置換パターンと生物活性は異なります。 コルチスタチンAは、その強力な抗血管新生特性とCDK8およびCDK19の選択的阻害によって独特です .
類似の化合物:
- コルチスタチンJ
- コルチスタチンK
- コルチスタチンL
類似化合物との比較
- Cortistatin-J
- Cortistatin-K
- Cortistatin-L
生物活性
Cortistatin A is a marine-derived steroid that has garnered attention for its unique biological activities, particularly in the context of antiangiogenesis and immunomodulation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is classified as a neuropeptide and is structurally related to the cortistatin family of compounds. It exhibits potent antiangiogenic properties, which are crucial for inhibiting the growth of new blood vessels—a process often exploited by tumors to sustain their growth and metastasis. The compound has been shown to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 1.8 nM, indicating its high potency in this regard .
The biological activity of this compound can be attributed to several mechanisms:
- Antiangiogenesis : this compound inhibits endothelial cell proliferation and migration, which are critical steps in angiogenesis. This inhibition occurs without general toxicity towards healthy or cancerous cell lines, suggesting a targeted action against angiogenic processes .
- Immunomodulation : this compound has been implicated in modulating immune responses. In studies involving apolipoprotein E-deficient mice, treatment with cortistatin reduced Th1/Th17-driven inflammatory responses while promoting regulatory T cell populations. This shift in immune cell dynamics suggests a protective role against atherosclerosis and other inflammatory conditions .
- Cholesterol Efflux : Cortistatin enhances cholesterol efflux from macrophages, thereby impairing foam cell formation—a key event in atherosclerosis development. This effect further underscores its potential as a therapeutic agent in cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Study: this compound in Atherosclerosis
A notable study investigated the effects of cortistatin on hyperlipidemic ApoE-deficient mice. The treatment resulted in significant reductions in both the number and size of atherosclerotic plaques across various vascular regions. Specifically, 55% and 35% of treated mice showed no plaque formation in the descending aorta and aortic sinus, respectively . This study highlights cortistatin's potential as a therapeutic candidate for managing cardiovascular diseases.
Synthesis and Structural Insights
The synthesis of this compound has been achieved through innovative chemical pathways starting from terrestrial steroids. The synthetic route emphasizes efficiency and practicality, facilitating further explorations into its medicinal properties .
Table 2: Synthesis Pathway Highlights
Step | Description |
---|---|
Starting Material | Terrestrial steroid (e.g., prednisone) |
Key Reaction | Directed geminal C−H bisoxidation |
Final Product | (+)-Cortistatin A |
特性
CAS番号 |
882976-95-6 |
---|---|
分子式 |
C30H36N2O3 |
分子量 |
472.6 g/mol |
IUPAC名 |
(1S,2R,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |
InChI |
InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3/t22-,24+,25-,26-,27-,28-,29-,30-/m1/s1 |
InChIキー |
KSGZCKSNTAJOJS-DZBMUNJRSA-N |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
異性体SMILES |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
正規SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
882976-95-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
17-epi-cortistatin A cortistatin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。